molecular formula C24H24N4O B2483766 2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile CAS No. 1384170-58-4

2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile

Cat. No.: B2483766
CAS No.: 1384170-58-4
M. Wt: 384.483
InChI Key: XWCSZMDVKNZVMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SP-6-27 involves the reaction of substituted 4-H-chromenes with appropriate reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing 4-H-chromenes typically involve cyclization reactions of substituted phenols with aldehydes or ketones in the presence of acid catalysts .

Industrial Production Methods: Industrial production of SP-6-27 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: SP-6-27 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

SP-6-27 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SP-6-27 involves binding to the colchicine site of beta-tubulin, leading to the depolymerization of microtubules. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax, Apaf-1, and caspases .

Comparison with Similar Compounds

Uniqueness of SP-6-27: SP-6-27 is unique in its specific binding affinity and potent anti-proliferative activity against cisplatin-resistant ovarian cancer cells. Unlike some other microtubule inhibitors, SP-6-27 exhibits minimal cytotoxicity to normal ovarian epithelial cells, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-27(2)15-9-10-19-22(13-15)29-24(26)20(14-25)23(19)18-11-12-21(28(3)4)17-8-6-5-7-16(17)18/h5-13,23H,26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSZMDVKNZVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C4=CC=CC=C34)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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